molecular formula C10H12ClN3S B2841959 N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 99590-59-7

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No.: B2841959
CAS No.: 99590-59-7
M. Wt: 241.74
InChI Key: QVWZKHJVVPBCMP-KPKJPENVSA-N
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Description

N-(2-Chlorophenyl)-N'-[(dimethylamino)methylene]thiourea (CAS RN: 99590-59-7) is a thiourea derivative characterized by a 2-chlorophenyl substituent on one nitrogen and a dimethylamino methylene group on the adjacent nitrogen. Its molecular formula is C₁₀H₁₁ClN₃S, with a molecular weight of 240.73 g/mol. The compound belongs to the class of N,N′-disubstituted thioureas, which are widely studied for their structural versatility, hydrogen-bonding capabilities, and applications in medicinal chemistry and materials science. The 2-chlorophenyl group introduces steric and electronic effects, while the dimethylamino methylene moiety enhances solubility and modulates reactivity . Thiourea derivatives are frequently utilized as intermediates in synthesizing heterocycles (e.g., thiazoles, triazoles) and as ligands in coordination chemistry .

Properties

IUPAC Name

(3E)-1-(2-chlorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWZKHJVVPBCMP-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely documented method involves the formation of a dithiocarbamate intermediate, followed by nucleophilic substitution (Figure 1). Key steps include:

  • Dithiocarbamate Formation : 2-Chloroaniline reacts with carbon disulfide (CS₂) in the presence of sodium hydroxide (NaOH) to form sodium N-(2-chlorophenyl)dithiocarbamate.
  • Alkylation : The dithiocarbamate reacts with dimethylaminomethylene chloride (ClCH=N(CH₃)₂) under basic conditions, yielding the target thiourea derivative.

Reaction Scheme:
$$
\text{2-Chloroaniline} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}[S2C-NH-C6H4Cl]
$$
$$
\text{Na}[S2C-NH-C6H4Cl] + \text{ClCH=N(CH}3\text{)}_2 \rightarrow \text{N-(2-Chlorophenyl)-N'-[(dimethylamino)methylene]thiourea} + \text{NaCl}
$$

Optimization Parameters

  • Solvent System : Aqueous ethanol (50–70% v/v) enhances solubility of intermediates while minimizing side reactions.
  • Temperature : 40–60°C balances reaction rate and selectivity.
  • Molar Ratios : A 1:1.2 ratio of 2-chloroaniline to dimethylaminomethylene chloride maximizes yield (Table 1).

Table 1: Yield Dependence on Molar Ratios

2-Chloroaniline : ClCH=N(CH₃)₂ Yield (%) Purity (%)
1:1 68 89
1:1.2 82 94
1:1.5 78 91

One-Pot Synthesis Using Propiolactone

Methodology

This approach eliminates intermediate isolation, improving efficiency:

  • In Situ Dithiocarbamate Generation : 2-Chloroaniline, CS₂, and NaOH form sodium dithiocarbamate directly in aqueous medium.
  • Cyclization : Propiolactone (C₃H₄O₂) reacts with the dithiocarbamate, followed by ammonolysis to release the thiourea derivative.

Key Advantages:

  • Reduced purification steps.
  • Scalable to industrial production (batch sizes >10 kg).

Critical Process Variables

  • pH Control : Maintaining pH 10–12 prevents decomposition of the dithiocarbamate.
  • Reaction Time : Completion within 4–6 hours at 50°C.

Recrystallization and Purification Strategies

Solvent Selection

Recrystallization from dimethylformamide (DMF)-water mixtures (4:1 v/v) yields high-purity crystals (>98%). Alternative solvents include:

  • Ethanol-Benzene (1:2) : Effective for large-scale crystallization but requires careful handling due to benzene toxicity.
  • Isopropanol-Water (4:1) : Preferred for eco-friendly processes.

Table 2: Solvent Systems and Purity Outcomes

Solvent Ratio Purity (%) Crystal Morphology
DMF:H₂O (4:1) 98.5 Needle-like
Ethanol:Benzene (1:2) 97.2 Plate-like
Isopropanol:H₂O (4:1) 96.8 Prismatic

Impurity Profiling

Common impurities include:

  • Unreacted 2-Chloroaniline : Removed via activated charcoal treatment.
  • Dithiocarbamate Dimers : Minimized by controlling reaction stoichiometry.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

  • Residence Time : 30–45 minutes.
  • Temperature Gradient : 25°C (inlet) to 60°C (outlet).

Advantages:

  • 20–30% higher throughput compared to batch processes.
  • Consistent product quality (RSD <2%).

Waste Management

  • CS₂ Recovery : Distillation units reclaim >85% of unreacted CS₂.
  • Alkaline Effluent Neutralization : Treated with sulfuric acid to pH 7 before discharge.

Emerging Methodologies

Photocatalyst-Free Visible Light Mediation

A novel one-pot synthesis under visible light (450–500 nm) achieves 89% yield in 3 hours. The mechanism involves:

  • Photoexcitation : Thiourea intermediates absorb photons, facilitating bond rearrangement.
  • Intermolecular Hydrogen Transfer : Stabilizes the dimethylamino methylene group.

Table 3: Comparative Analysis of Synthesis Routes

Method Yield (%) Time (h) Scalability
Classical 82 6 High
One-Pot Propiolactone 85 4 Moderate
Visible Light 89 3 Low

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-[(dimethylamino)methylene]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties
N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea has been identified as an effective pesticide. Research indicates that thiourea derivatives exhibit significant insecticidal activity against various pests, including mites and aphids. For instance, studies have shown that formulations containing this compound can lead to high mortality rates in target pest populations, making it a promising candidate for integrated pest management strategies .

Ovicidal Effects
In a study involving the application of this compound on bush bean plants infested with Tetranychus telarius (carmine red mite), it was found that the compound significantly reduced the survival rate of larvae and eggs. After treatment with aqueous preparations, a notable percentage of eggs did not hatch, demonstrating its potential as an ovicide .

Pharmaceutical Applications

Enzyme Inhibition
Thiourea derivatives, including this compound, have been explored for their anti-cholinesterase activity. This activity is crucial in the development of treatments for conditions like Alzheimer's disease. In vitro studies have shown that certain thioureas can inhibit acetylcholinesterase and butyrylcholinesterase effectively, suggesting their potential role in neuroprotective therapies .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. For example, some thiourea derivatives showed comparable inhibition zones to standard antibiotics when tested against Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into new antimicrobial agents .

Material Science Applications

Polymer Chemistry
In materials science, thioureas are recognized for their utility as precursors in the synthesis of novel polymers and composites. The ability of thioureas to form coordination complexes allows them to be used as ligands in various chemical reactions, leading to the development of materials with enhanced properties such as flame retardancy and thermal stability .

Case Study 1: Pesticidal Efficacy

A field trial was conducted to assess the efficacy of this compound against aphid populations in agricultural settings. The results indicated a significant reduction in aphid numbers within two weeks of application, with a mortality rate exceeding 80%. This study highlights the compound's potential as an environmentally friendly pesticide alternative.

Case Study 2: Antimicrobial Testing

In a laboratory setting, various thiourea derivatives were screened for their antimicrobial activity against E. coli and S. aureus. This compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains, indicating strong antibacterial properties comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-[(dimethylamino)methylene]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name (CAS RN) Molecular Formula Substituents Key Properties/Applications References
N-(2-Chlorophenyl)-N'-[(dimethylamino)methylene]thiourea (99590-59-7) C₁₀H₁₁ClN₃S 2-chlorophenyl, dimethylamino methylene Intermediate for heterocycles; potential bioactivity
N-(3,5-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea (477852-00-9) C₁₀H₁₀Cl₂N₃S 3,5-dichlorophenyl, dimethylamino methylene Enhanced antifungal activity due to electron-withdrawing Cl groups
N-(3,4-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea (99590-57-5) C₁₀H₁₀Cl₂N₃S 3,4-dichlorophenyl, dimethylamino methylene Improved metal coordination for Ni/Pd extraction
N-(4-Methoxyphenyl)-N'-[(dimethylamino)methylene]thiourea (86345-63-3) C₁₁H₁₅N₃OS 4-methoxyphenyl, dimethylamino methylene Electron-donating methoxy group increases solubility
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea (N/A) C₁₄H₉Cl₃N₂OS 4-chlorophenyl, 2,4-dichlorobenzoyl Antifungal activity; planar structure with intramolecular H-bonding
N-(2-Methoxyphenyl)-N'-methylthiourea (35524-91-5) C₉H₁₂N₂OS 2-methoxyphenyl, methyl Atropisomerism observed in derivatives; regioisomer formation

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (Cl): The 2-chlorophenyl group in the target compound reduces electron density at the thiourea core compared to methoxy-substituted analogs (e.g., 4-methoxyphenyl in CAS 86345-63-3). This enhances electrophilicity, favoring nucleophilic substitution reactions .
  • Chlorine Position: The 3,5-dichloro derivative (CAS 477852-00-9) exhibits stronger antifungal activity against Pyricularia oryzae than the 2-chloro analog due to increased lipophilicity and membrane penetration .

Conformational Flexibility and Isomerism Unlike N-(2-methoxyphenyl)-N'-methylthiourea derivatives, which form regioisomers and atropisomers due to restricted rotation , the dimethylamino methylene group in the target compound introduces conformational rigidity, reducing isomer complexity .

Hydrogen Bonding and Crystal Packing

  • The title compound’s intramolecular N–H⋯S hydrogen bonding (common in thioureas) stabilizes its planar conformation, similar to 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea . However, the absence of bulky substituents (e.g., benzoyl groups) in the target compound may reduce intermolecular interactions compared to dichlorobenzoyl analogs .

Applications in Coordination Chemistry Thioureas with dimethylamino methylene groups (e.g., CAS 99590-57-5) demonstrate superior chelation with transition metals (Ni²⁺, Pd²⁺) compared to non-functionalized derivatives, attributed to the lone pair on the dimethylamino nitrogen .

Synthetic Utility The target compound’s dimethylamino methylene group facilitates cyclization reactions to form thiazole or triazole derivatives, a property shared with N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS 115596-51-5) .

Biological Activity

N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity through competitive inhibition or by forming stable complexes with target proteins. The compound's ability to form hydrogen bonds plays a crucial role in these interactions, influencing cellular signaling pathways and biological responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Anticancer Properties

This thiourea derivative has also been investigated for its anticancer potential. Studies have reported IC50 values ranging from 3 to 20 µM against several cancer cell lines, indicating promising cytotoxic effects. The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)7Induction of apoptosis
HCT-116 (Colon)10Cell cycle arrest at G2/M phase
A549 (Lung)5Inhibition of tubulin polymerization
DU-145 (Prostate)15Modulation of Bcl-2/Bax expression

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human leukemia cell lines demonstrated an IC50 value as low as 1.50 µM, indicating strong efficacy against these malignancies .
  • Animal Models : In vivo studies have shown that treatment with this compound can significantly reduce tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of angiogenesis and modulation of immune responses .
  • Comparative Analysis : When compared to other thiourea derivatives, this compound exhibited superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea, and how do reaction conditions influence yield?

The synthesis typically involves reacting 2-chloroaniline with dimethylaminomethylene isothiocyanate under controlled conditions. Key variables include solvent polarity (e.g., acetonitrile vs. THF), temperature (40–60°C), and reaction time (6–12 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >90% purity . Competing side reactions, such as thiourea dimerization, can be minimized by maintaining anhydrous conditions .

Q. How is the structural integrity of this thiourea derivative validated post-synthesis?

Characterization employs:

  • NMR : 1H^1H and 13C^{13}C spectra confirm the thiourea backbone (C=S resonance at ~170 ppm) and substituent positions (e.g., aromatic protons at 6.8–7.5 ppm for the 2-chlorophenyl group) .
  • X-ray crystallography : Resolves trans-cis configurations of the thiourea moiety and steric effects from the dimethylamino group .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 255) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) alter biological activity in thiourea analogs?

Comparative studies show:

  • Chlorophenyl groups enhance lipophilicity, improving membrane permeability but potentially increasing toxicity .
  • Dimethylamino groups introduce basicity, favoring interactions with acidic residues in enzyme active sites (e.g., COX-2 inhibition) .
  • Fluorine substitutions (e.g., trifluoromethyl) boost metabolic stability but may reduce solubility . Tabulated SAR data for analogs are critical to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to ensure reproducibility .
  • Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC) to exclude impurities influencing results .
  • Biological models : Use isogenic cell lines or primary cells to control genetic variability .

Q. How can computational methods (e.g., molecular docking) predict interactions between this thiourea and biological targets?

Docking studies (e.g., AutoDock Vina) model ligand-receptor binding:

  • Target selection : Prioritize proteins with thiourea-binding pockets (e.g., HIV-1 reverse transcriptase ).
  • Free energy calculations : Predict binding affinities (ΔG) using MM-PBSA/GBSA .
  • Validation : Cross-reference with experimental IC50_{50} or Ki values from enzymatic assays .

Q. What are the challenges in synthesizing and characterizing transition metal complexes of this thiourea?

Key issues include:

  • Coordination geometry : The thiourea S atom binds to metals (e.g., Cu2+^{2+}, Ni2+^{2+}), but steric hindrance from substituents can distort geometry .
  • Stability : Metal-thiourea complexes may decompose in aqueous media; use non-polar solvents (e.g., DCM) for synthesis .
  • Spectroscopic analysis : EPR and UV-Vis (d-d transitions) confirm metal oxidation states and ligand field effects .

Methodological Considerations

Q. How to design dose-response experiments for thiourea derivatives in vivo?

  • Dose range : Start with 10–100 mg/kg (oral or IP) in rodent models, adjusting based on pharmacokinetic data (e.g., Cmax_{max}, t1/2_{1/2}) .
  • Toxicity endpoints : Monitor liver/kidney function (ALT, creatinine) and histopathology .
  • Control groups : Include vehicle-only and reference drug (e.g., cisplatin for antitumor studies) .

Q. What analytical techniques quantify thiourea degradation products under physiological conditions?

  • LC-MS/MS : Identifies hydrolyzed metabolites (e.g., free aniline derivatives) in plasma .
  • Stability studies : Incubate compounds in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, sampling at 0, 24, 48 hrs .

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